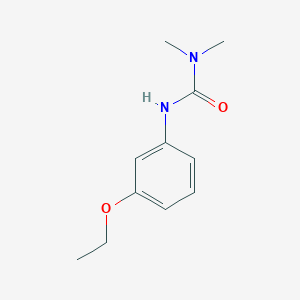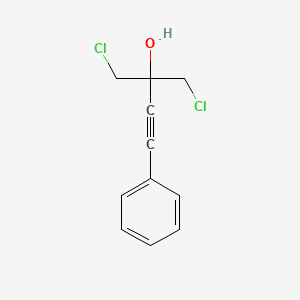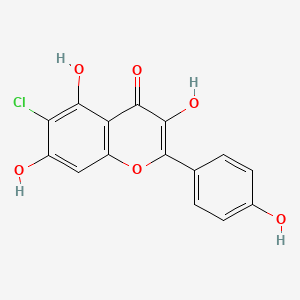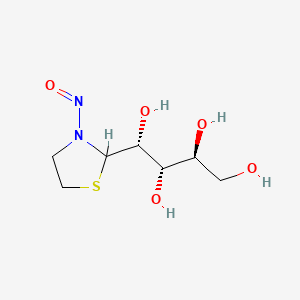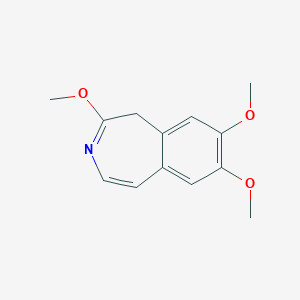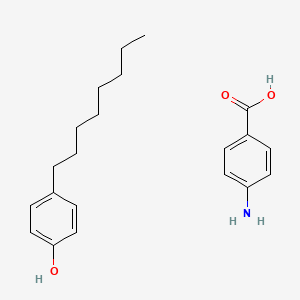
4-Aminobenzoic acid;4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid: and 4-octylphenol are two distinct organic compounds with unique properties and applications. 4-Octylphenol, on the other hand, is a phenolic compound with an octyl group attached to the para position of the phenol ring .
Méthodes De Préparation
4-Aminobenzoic acid: can be synthesized through two main industrial routes:
Reduction of 4-nitrobenzoic acid: This involves the catalytic hydrogenation of 4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst under controlled conditions.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide to produce 4-aminobenzoic acid.
4-Octylphenol: is typically synthesized through the alkylation of phenol with octene in the presence of an acid catalyst. The reaction conditions involve heating the mixture to a specific temperature to facilitate the alkylation process .
Analyse Des Réactions Chimiques
4-Aminobenzoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form 4-aminobenzyl alcohol.
Substitution: It can undergo esterification to form esters like benzocaine.
Common reagents include sulfuric acid for esterification and palladium on carbon for reduction. Major products include benzocaine and 4-aminobenzyl alcohol .
4-Octylphenol: can undergo:
Oxidation: It can be oxidized to form 4-octylbenzoquinone.
Substitution: It can react with halogens to form halogenated derivatives.
Applications De Recherche Scientifique
4-Aminobenzoic acid: has several applications:
Chemistry: Used as an intermediate in the synthesis of folic acid.
Biology: Acts as a precursor in the biosynthesis of folate in bacteria, plants, and fungi.
Medicine: Used in the synthesis of local anesthetics like benzocaine.
4-Octylphenol: is used in:
Mécanisme D'action
4-Aminobenzoic acid: acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes like 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
4-Octylphenol: exhibits estrogenic activity by binding to estrogen receptors and mimicking the action of natural estrogens. This can lead to alterations in gene expression and endocrine disruption .
Comparaison Avec Des Composés Similaires
4-Aminobenzoic acid: is similar to compounds like:
Benzoic acid: Lacks the amino group.
4-Nitrobenzoic acid: Contains a nitro group instead of an amino group.
4-Octylphenol: is similar to:
Nonylphenol: Has a nonyl group instead of an octyl group.
Phenol: Lacks the alkyl group.
The uniqueness of 4-aminobenzoic acid lies in its role in folate biosynthesis, while 4-octylphenol is unique due to its strong estrogenic activity .
Propriétés
Numéro CAS |
90266-47-0 |
|---|---|
Formule moléculaire |
C21H29NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
4-aminobenzoic acid;4-octylphenol |
InChI |
InChI=1S/C14H22O.C7H7NO2/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;8-6-3-1-5(2-4-6)7(9)10/h9-12,15H,2-8H2,1H3;1-4H,8H2,(H,9,10) |
Clé InChI |
LTROMBQFWGYFQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)O.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
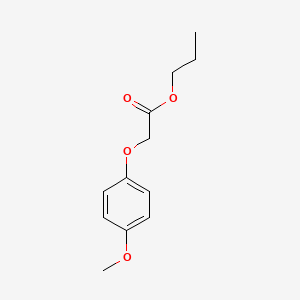
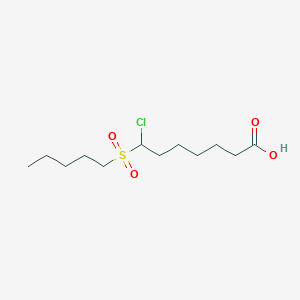
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
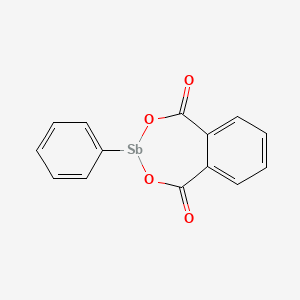
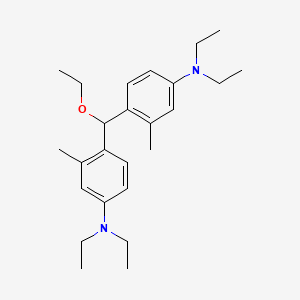
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
